Ivabradine R-Isomer HCl is the hydrochloride salt of the pharmacologically active R-enantiomer of Ivabradine. Ivabradine itself is a synthetic compound classified as a heart rate lowering agent. In scientific research, Ivabradine and its enantiomers, including the R-isomer, are primarily used as tools to investigate the mechanisms of heart rate regulation and cardiac function. [, ]
ent-Ivabradine Hydrochloride is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases, particularly angina pectoris and heart failure. It functions as a selective inhibitor of the If current in the sinoatrial node of the heart, effectively reducing heart rate without affecting myocardial contractility. The compound is the hydrochloride salt form of Ivabradine, which is known for its specific action in lowering heart rates and improving cardiac efficiency.
Ivabradine was developed by Servier Laboratories and has been marketed under various brand names, including Corlanor and Procoralan. The compound is synthesized from various precursors through several chemical reactions, leading to its final hydrochloride form.
ent-Ivabradine Hydrochloride is classified as a benzazepine derivative and falls under the category of antianginal agents. It is categorized as a selective heart rate-lowering agent and is often used in patients with stable angina or chronic heart failure.
The synthesis of ent-Ivabradine Hydrochloride involves multiple steps, typically starting from simpler organic compounds. Various methods have been reported for its synthesis:
The synthesis can be performed under mild conditions, often using environmentally friendly solvents. The reaction conditions are optimized to ensure high chiral purity and yield.
The molecular structure of ent-Ivabradine Hydrochloride can be represented as follows:
ent-Ivabradine Hydrochloride undergoes several chemical reactions during its synthesis:
The reactions typically involve careful control of temperature, pH, and solvent choice to optimize yield and purity.
ent-Ivabradine Hydrochloride primarily acts by inhibiting the hyperpolarization-activated cyclic nucleotide-gated channel (If channel) in the sinoatrial node:
Relevant data indicates that formulations containing ent-Ivabradine exhibit good stability and release characteristics when encapsulated in microspheres .
ent-Ivabradine Hydrochloride is primarily used in clinical settings for:
ent-Ivabradine hydrochloride (CAS: 148849-68-7) is defined as the (R)-enantiomer of ivabradine hydrochloride, with the systematic name 3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride [5] [8] [9]. This configuration is the enantiomeric counterpart to the pharmacologically active (S)-ivabradine used therapeutically. The molecule features three chiral elements: the bicyclic core's bridgehead carbon (C7) and two methoxy-substituted aromatic systems [5] [7].
The stereochemical distinction profoundly impacts biological activity. While the (S)-enantiomer selectively blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the (R)-enantiomer exhibits significantly reduced binding affinity to the If current channel pore due to differential spatial orientation of its dimethoxybenzazepinone and bicyclic moieties [4] [7]. This enantiomeric relationship is crucial for pharmaceutical quality control, as residual (R)-ivabradine may influence the crystalline behavior and dissolution profile of drug formulations [7] [9].
Table 1: Stereochemical Characteristics of Ivabradine Enantiomers
Property | (S)-Ivabradine HCl | (R)-Ivabradine HCl (ent-Ivabradine) |
---|---|---|
Absolute Configuration | 7S | 7R |
CAS Number | 148849-67-6 | 148849-68-7 |
Biological Activity | Potent HCN blockade (IC₅₀: 0.5-2.5 µM) | Weak HCN interaction (>10-fold reduced potency) |
Pharmacological Role | Therapeutic agent | Synthesis impurity/analytical standard |
Chiral Centers | 1 (C7 position) | 1 (C7 position) |
Crystallographic studies reveal that ent-ivabradine hydrochloride exhibits polymorphic diversity influenced by solvent interactions and crystallization conditions. The anhydrous δ-d form (space group: P2₁2₁2₁) features a dense hydrogen-bonding network between the protonated tertiary amine and chloride ions, with lattice parameters a=9.82 Å, b=12.45 Å, c=18.72 Å [3] [6]. This polymorph displays intermolecular N⁺–H···Cl⁻ interactions at 2.98 Å distance, stabilizing the crystal lattice [6].
Solvates significantly alter packing efficiency. The acetonitrile solvate (δ₁-form) possesses expanded unit cells (c=24.3 Å) accommodating solvent molecules within hydrophobic channels, while the acetone solvate (δ₂-form) shows similar channel inclusion geometry [6]. Upon exposure to humidity, the δ-d form undergoes crystal hydration to a tetrahydrate (β-form), increasing unit cell volume by ~18% due to water molecule incorporation [6]. These transformations are monitored effectively via powder X-ray diffraction (PXRD), where key diagnostic peaks include intense reflections at 8.9° 2θ (δ-d form) and 7.3° 2θ (β-form) using CuKα radiation [3].
Table 2: Crystallographic Parameters of ent-Ivabradine HCl Polymorphs
Polymorph | Space Group | Unit Cell Parameters | Solvent Content | PXRD Peaks (2θ, CuKα) |
---|---|---|---|---|
δ-d (anhydrous) | P2₁2₁2₁ | a=9.82 Å, b=12.45 Å, c=18.72 Å | None | 8.9°, 17.6°, 24.1° |
β (tetrahydrate) | P1 | a=10.12 Å, b=12.88 Å, c=19.45 Å | 14.2% H₂O | 7.3°, 14.8°, 22.4° |
δ₁ (acetonitrile solvate) | C2/c | a=34.7 Å, b=12.3 Å, c=24.3 Å | 9.8% CH₃CN | 9.2°, 18.3°, 25.8° |
δ₂ (acetone solvate) | P-1 | a=8.9 Å, b=14.1 Å, c=18.7 Å | 11.2% (CH₃)₂CO | 8.7°, 17.9°, 24.6° |
ent-Ivabradine hydrochloride exhibits marked solubility challenges across solvent systems, consistent with its zwitterionic character and high crystal lattice energy. Experimental measurements indicate slight solubility in dipolar aprotic solvents: 25-30 mg/mL in DMSO and 15-20 mg/mL in methanol at 25°C [2] [9]. In aqueous media, solubility is extremely limited (<0.1 mg/mL) due to the hydrophobic bicyclic framework and ionic pairing between the protonated amine and chloride counterion [4] [7]. This contrasts with the active pharmaceutical ingredient (S-ivabradine HCl), which shows higher aqueous solubility (50.51 mg/mL) optimized for bioavailability [4].
Solubility behavior follows solvent polarity dependence:
The compound's log P value of 3.8±0.2 indicates significant hydrophobicity, explaining its preferential partitioning into organic phases during purification. This property necessitates solvent mixtures like methanol-water (70:30) for chromatographic analysis [5] [7].
Table 3: Solubility Profile of ent-Ivabradine Hydrochloride
Solvent System | Solubility (mg/mL) | Temperature (°C) | Comparison with (S)-Isomer |
---|---|---|---|
Water | <0.1 | 25 | (S)-isomer: 50.51 mg/mL [4] |
Methanol | 15-20 | 25 | Similar to (S)-isomer |
DMSO | 25-30 | 25 | Similar to (S)-isomer |
Ethanol | 0.5-1.0 | 25 | (S)-isomer: ~15 mg/mL |
Acetonitrile | <0.5 | 25 | Lower than (S)-isomer |
Ethyl Acetate | <0.01 | 25 | Comparable to (S)-isomer |
Thermal analysis reveals ent-ivabradine hydrochloride as a hygroscopic solid with complex decomposition pathways. Differential scanning calorimetry (DSC) shows an endothermic dehydration peak at 78-85°C for hydrated forms, followed by melting with decomposition above 125°C [2] [9]. The crystalline lattice remains stable up to 120°C under anhydrous conditions, beyond which exothermic degradation occurs, corresponding to retro-Mannich fragmentation and demethylation reactions [6] [9].
Solvates display distinct phase transitions:
Isothermal stress testing (70°C/75% RH) demonstrates first-order degradation kinetics with a rate constant (k) of 3.2×10⁻³ days⁻¹ and t₉₀ of 32 days. Primary degradation products include dealkylated analogs and oxidized benzazepinones, identified via LC-MS [9]. Crucially, the crystalline δ-d form exhibits 40% slower degradation than amorphous material, highlighting the stabilizing role of crystallinity. Storage recommendations accordingly specify protection from moisture (-10 to -25°C) in sealed containers under inert atmosphere [2] [5] [9].
Table 4: Thermal Behavior of ent-Ivabradine HCl Solid Forms
Solid Form | Thermal Transition | Temperature (°C) | Kinetic Stability (t₉₀ at 25°C) |
---|---|---|---|
δ-d (anhydrous) | Melting with decomposition | >125 | >24 months |
β (tetrahydrate) | Dehydration → β-d form | 40-80 | 18 months |
β-d (anhydrous) | Phase transition → δ-d | 90-95 | 20 months |
δ₁ (acetonitrile solvate) | Desolvation → δ-d | 65-75 | 12 months* |
δ₂ (acetone solvate) | Desolvation → amorphous → δ-d | 55-65 → 95-105 | 8 months* |
*(): Stability refers to solvate form prior to desolvation*
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7